molecular formula C6H10BrNO B1375150 2-Bromo-N-cyclopropyl-N-methylacetamide CAS No. 1204333-31-2

2-Bromo-N-cyclopropyl-N-methylacetamide

Cat. No. B1375150
CAS RN: 1204333-31-2
M. Wt: 192.05 g/mol
InChI Key: GEJLORJRCZILIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-cyclopropyl-N-methylacetamide” is a chemical compound with the molecular formula C6H10BrNO . It has a molecular weight of 192.05 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Application in Antimicrobial Agents

2-Bromo-N-cyclopropyl-N-methylacetamide is utilized in the synthesis of new heterocyclic compounds, particularly those incorporating a sulfamoyl moiety. These compounds have demonstrated promising results as antimicrobial agents, offering potential applications in combating bacterial and fungal infections (Darwish et al., 2014).

Role in the Synthesis of Cyclopropane Lactones

The compound plays a crucial role in the synthesis of cyclopropane lactones and fused heterocyclic compounds. These cyclopropane derivatives have potential applications in various chemical reactions and synthesis processes (Farin˜a et al., 1987).

Contribution to Anti-Diabetic Research

In the field of anti-diabetic research, this compound is used in the synthesis of N-substituted derivatives that show significant potential as anti-diabetic agents. These compounds have shown promising results in inhibiting the α-glucosidase enzyme, indicating their potential use in diabetes treatment (Nazir et al., 2018).

Enzyme Inhibition Studies for Therapeutic Applications

The compound is instrumental in synthesizing bi-heterocycles used for enzyme inhibition studies against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These studies are essential for developing therapeutic agents (Abbasi et al., 2018).

Future Directions

The future directions for “2-Bromo-N-cyclopropyl-N-methylacetamide” are not clear at this time. As a research compound, its use will likely depend on the results of ongoing and future studies .

properties

IUPAC Name

2-bromo-N-cyclopropyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJLORJRCZILIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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